

Advanced Technical Guide: Derivatives of 4-Chloro-3-iodobenzoic Acid

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Compound of Interest

Compound Name: 4-Chloro-3-iodobenzoic acid

CAS No.: 42860-04-8

Cat. No.: B1586316

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Part 1: Executive Summary & Core Directive

The "Privileged" Halogen Scaffold in Medicinal Chemistry

4-Chloro-3-iodobenzoic acid (CAS 42860-04-8) represents a "privileged scaffold" in modern drug discovery. Its value lies not merely in its constituent atoms, but in the orthogonal reactivity of its halogen substituents. The significant difference in bond dissociation energies between the C–I (approx. 65 kcal/mol) and C–Cl (approx. 95 kcal/mol) bonds allows for highly chemoselective functionalization.

For researchers and process chemists, this molecule serves as a pivotal junction point. It enables the sequential construction of complex biaryl systems—such as SGLT2 inhibitors (e.g., Empagliflozin analogs) and PARP inhibitors—without the need for cumbersome protecting group strategies. This guide details the synthesis, reactivity, and application of this scaffold, emphasizing self-validating protocols and structural data.

Part 2: Synthesis of the Core Scaffold

From Commodity Chemical to High-Value Intermediate

The synthesis of **4-chloro-3-iodobenzoic acid** is a classic example of directing group manipulation. It typically proceeds from p-chlorobenzoic acid, utilizing the directing power of the

carboxyl and chloro groups to install nitrogen, which is subsequently converted to iodine via a Sandmeyer-type transformation.

Validated Synthetic Protocol

Precursor: 4-Chlorobenzoic acid (CAS 74-11-3)[1][2]

- Nitration (Regiocontrol):
 - Reagents: HNO_3 / H_2SO_4 . [3]
 - Mechanism: The carboxyl group (electron-withdrawing, meta-director) and the chlorine (electron-withdrawing but ortho/para-director) cooperatively direct the incoming nitro group to the 3-position.
 - Outcome: 4-Chloro-3-nitrobenzoic acid.
 - Critical Control Point: Temperature must be maintained $<25^\circ\text{C}$ to prevent dinitration.
- Reduction:
 - Reagents: $\text{Fe}/\text{NH}_4\text{Cl}$ or SnCl_2/HCl .
 - Outcome: 4-Chloro-3-aminobenzoic acid.
 - Purification: The amine is often purified by acid-base extraction to remove inorganic salts.
- Iodination (Sandmeyer Reaction):
 - Step A (Diazotization): NaNO_2 / HCl at $0-5^\circ\text{C}$ forms the diazonium salt.
 - Step B (Substitution): Addition of aqueous KI .
 - Outcome: **4-Chloro-3-iodobenzoic acid**. [1][2][4]
 - Visual Check: Evolution of N_2 gas and formation of a tan/brown precipitate indicates reaction progress.

Physicochemical Properties of the Core

Property	Value	Source
CAS Number	42860-04-8	ChemicalBook [1]
Molecular Formula	C ₇ H ₄ ClIO ₂	PubChem [2]
Molecular Weight	282.46 g/mol	PubChem [2]
Melting Point	222–224 °C	ChemicalBook [1]
Appearance	White to light yellow powder	Fisher Sci [3]
pKa (Predicted)	3.62 ± 0.10	ChemicalBook [1]

Part 3: Chemoselective Reactivity & Derivatives

The Halogen Dance: Exploiting C–I vs. C–Cl

The utility of this scaffold is defined by its ability to undergo chemoselective cross-coupling.^[5] Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) will oxidatively add to the C–I bond orders of magnitude faster than the C–Cl bond.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize a 3-aryl-4-chlorobenzoic acid derivative without touching the chlorine atom.

Reagents:

- Substrate: **4-Chloro-3-iodobenzoic acid** (1.0 equiv)
- Boronic Acid: Phenylboronic acid (1.1 equiv)
- Catalyst: Pd(OAc)₂ (2 mol%) / S-Phos (4 mol%)
- Base: K₃PO₄ (3.0 equiv)
- Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

- **Degassing:** Charge the reaction vessel with substrate, boronic acid, and base. Cycle vacuum/argon 3 times to remove O₂ (prevents homocoupling).
- **Catalyst Addition:** Add Pd precursor and ligand under positive argon pressure.
- **Reaction:** Heat to 60°C. Note: Higher temperatures (>100°C) may begin to activate the C–Cl bond.
- **Monitoring:** Monitor via HPLC. The disappearance of the starting iodide (RT ~5.2 min) and appearance of the biaryl product (RT ~6.8 min) validates the step.
- **Workup:** Acidify to pH 3 to precipitate the carboxylic acid product.

Key Derivative Classes

1. SGLT2 Inhibitor Precursors (Gliflozin Analogs)

The 4-chloro-3-benzyl substitution pattern is the pharmacophore backbone of Empagliflozin. While industrial routes often vary, **4-chloro-3-iodobenzoic acid** provides a direct route to the aglycone via Friedel-Crafts or Grignard chemistry.

- **Mechanism:** The iodine is converted to a Grignard reagent (using *i*PrMgCl·LiCl) and reacted with gluconolactone, or coupled with a benzyl zinc reagent.
- **Relevance:** High-affinity inhibition of sodium-glucose co-transporter 2.

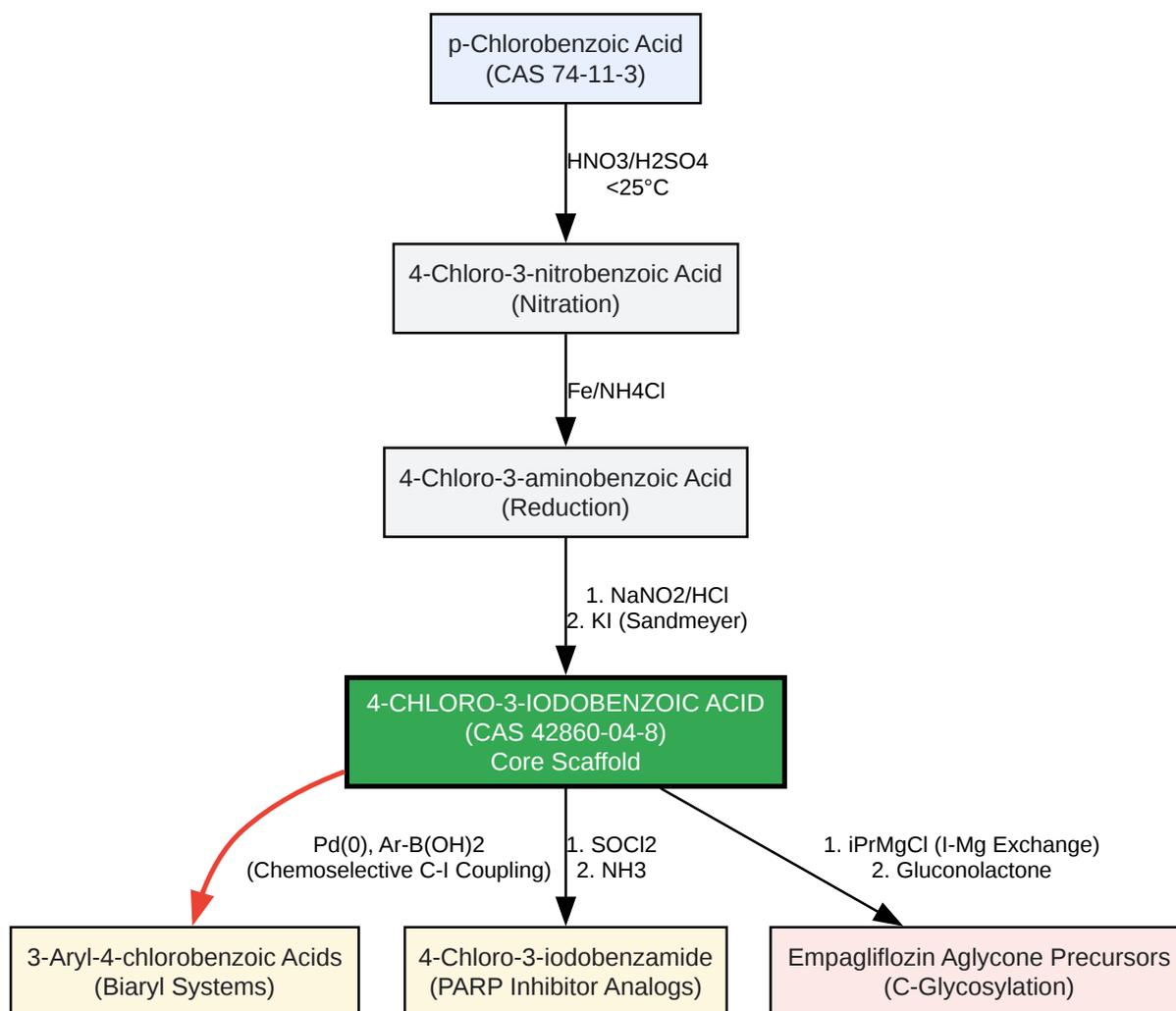
2. Amide Derivatives (PARP & Antibacterial Agents)

Derivatives formed at the carboxyl group (amides) retain the halogen core for further functionalization.

- **Example:** 4-Chloro-3-iodobenzamide.
- **Synthesis:** Acid chloride formation (SOCl₂) followed by ammonolysis.^[6]
- **Activity:** Analogues of Iniparib (4-iodo-3-nitrobenzamide) showing potential in DNA repair inhibition ^[4].

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the divergence from the core scaffold to high-value targets, highlighting the chemoselectivity checkpoints.



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Caption: Synthetic flowchart demonstrating the generation of the core scaffold and its divergent application in biaryl synthesis (Suzuki), medicinal chemistry (Amides), and metabolic disease therapeutics (SGLT2).[7][8][9]

Part 5: Comparative Properties of Derivatives

The table below consolidates physical data for the core and its primary downstream derivatives to assist in identification and quality control.

Compound Name	Structure Note	Melting Point (°C)	Biological/Synthetic Relevance
4-Chloro-3-iodobenzoic acid	Core Scaffold	222–224 [1]	Starting material for chemoselective coupling.
Methyl 4-chloro-3-iodobenzoate	Methyl Ester	56–60 (Predicted)	Lipophilic intermediate for purification.
4-Chloro-3-nitrobenzoic acid	Precursor	178–180 [5]	Intermediate in core synthesis.
4-Chloro-3-iodobenzamide	Amide Derivative	158–162 (Est.)	Structural analog to PARP inhibitors.
Empagliflozin	Final Drug Target	148–155 (Form I)	SGLT2 Inhibitor (derived from 4-Cl-3-subst.[8] scaffold).

Part 6: References

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